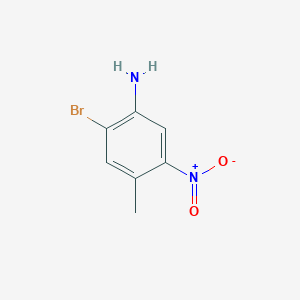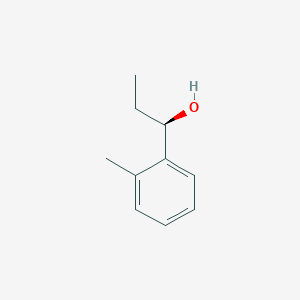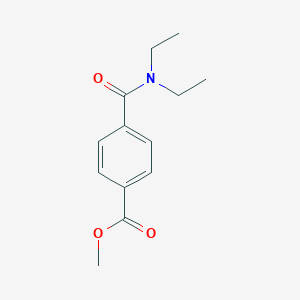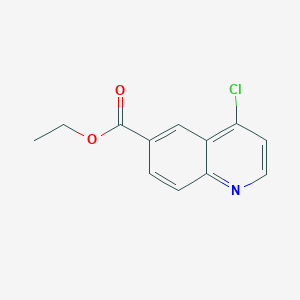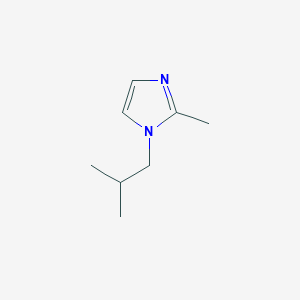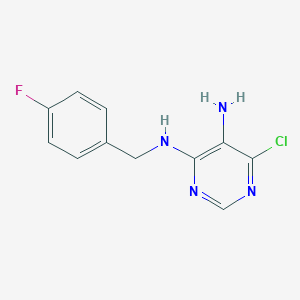
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention due to its potential applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine typically involves the reaction of 4-chloro-6-methylpyrimidine with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-ethyl-5-fluoropyrimidine: Another pyrimidine derivative used in the synthesis of bio-active compounds.
6-chloro-N4-[(tetrahydrofuran-2-yl)methyl]pyrimidine-4,5-diamine:
Uniqueness
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
112088-63-8 |
|---|---|
Molecular Formula |
C11H10ClFN4 |
Molecular Weight |
252.67 g/mol |
IUPAC Name |
6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H10ClFN4/c12-10-9(14)11(17-6-16-10)15-5-7-1-3-8(13)4-2-7/h1-4,6H,5,14H2,(H,15,16,17) |
InChI Key |
STBSFEKLHDFFRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC2=C(C(=NC=N2)Cl)N)F |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C(=NC=N2)Cl)N)F |
Synonyms |
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
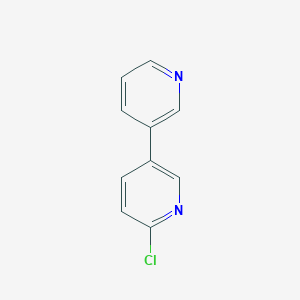
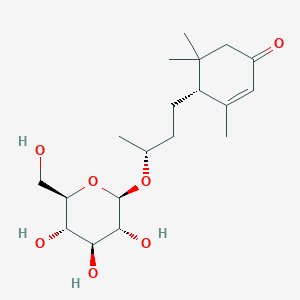
![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)
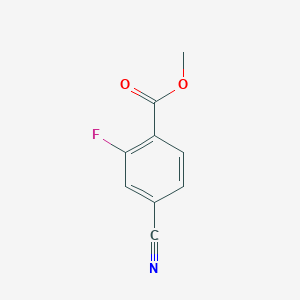
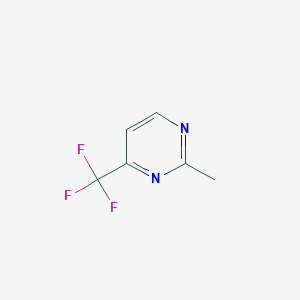
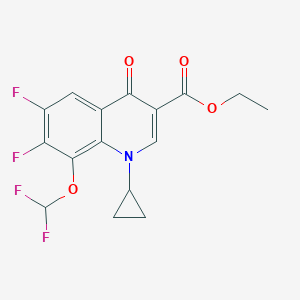
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)
